REACTION_SMILES
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[CH2:28]1[O:29][CH2:30][CH2:31][O:32][CH2:33]1.[CH3:13][O:14][S:15]([O:16][CH3:17])(=[O:18])=[O:19].[CH3:20][CH2:21][O:22][C:23](=[O:24])[CH3:25].[NH2:1][c:2]1[cH:3][c:4]2[cH:5][cH:6][c:7]([Br:12])[cH:8][c:9]2[cH:10][cH:11]1.[Na+:27].[OH-:26]>>[NH:1]([c:2]1[cH:3][c:4]2[cH:5][cH:6][c:7]([Br:12])[cH:8][c:9]2[cH:10][cH:11]1)[CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COS(=O)(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc2cc(Br)ccc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CNc1ccc2cc(Br)ccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |